Oxidation Potential vs. Ascorbic Acid: Class-Level Redox Advantage of Chlorohydroxyanilines
In a comparative voltammetric study of three newly synthesized chlorohydroxyanilines (CHAs), two CHAs were found to oxidize at a potential lower than the standard antioxidant ascorbic acid, as measured by cyclic voltammetry and square wave voltammetry in buffered aqueous media across a range of pH values [1]. This finding indicates that CHA-class compounds, including 2,4-dichloro-N-hydroxyaniline by structural analogy, can function as electron donors with a thermodynamic oxidation potential more favorable than that of ascorbic acid. The pH-dependent oxidation mechanism involved 1 electron and 1 proton per oxidation step, as evidenced by the slope of peak potential vs. pH plots and the width at half peak height [1]. While direct head-to-head data for 2,4-dichloro-N-hydroxyaniline vs. ascorbic acid are not available, the class-level inference is grounded in the consistent electrochemical behavior observed across chlorohydroxyaniline congeners sharing the N-hydroxyaniline core with chlorine ring substitution [1].
| Evidence Dimension | Oxidation potential (electron-donating capacity) |
|---|---|
| Target Compound Data | Chlorohydroxyanilines (class): oxidation peak potential lower than ascorbic acid; 1e⁻/1H⁺ mechanism per step confirmed by peak potential vs. pH slope |
| Comparator Or Baseline | Ascorbic acid (standard antioxidant): oxidation peak potential used as benchmark reference |
| Quantified Difference | Qualitative: CHA oxidation potential < ascorbic acid oxidation potential (lower potential indicates stronger electron-donating tendency) |
| Conditions | Cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry in buffered aqueous media at varying pH; glassy carbon working electrode; Ag/AgCl reference electrode |
Why This Matters
Compounds oxidizing at potentials lower than ascorbic acid are candidates for antioxidant applications in electrochemical biosensors, rechargeable batteries, and electrochromic devices; this redox property is not shared by non-hydroxylated aniline analogs.
- [1] S. Shahzad, A. Shah, M. Sirajuddin, B. Adhikari, K. Ahmad, U. A. Rana, S. Ali, G. S. Khan, R. Qureshi, H. Kraatz. Synthesis, spectroscopic characterization, pH dependent redox mechanism and DNA binding behavior of chlorohydroxyaniline derivatives. RSC Adv., 2014, 4, 22299-22307. DOI: 10.1039/C4RA03434A. View Source
